BenchChemオンラインストアへようこそ!

[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine

Lipophilicity Drug-likeness Physicochemical profiling

[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine (CAS 1439900-23-8) is a 2,4-disubstituted pyrimidine derivative bearing a cyclopropylmethoxy ether at C2 and a primary aminomethyl group at C4, with molecular formula C₉H₁₃N₃O and MW 179.22 g/mol. The compound is catalogued as a versatile small-molecule scaffold and is supplied as a research-grade building block by multiple vendors under purity specifications ranging from 97% to ≥98% (NLT).

Molecular Formula C9H13N3O
Molecular Weight 179.22
CAS No. 1439900-23-8
Cat. No. B3032340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine
CAS1439900-23-8
Molecular FormulaC9H13N3O
Molecular Weight179.22
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=N2)CN
InChIInChI=1S/C9H13N3O/c10-5-8-3-4-11-9(12-8)13-6-7-1-2-7/h3-4,7H,1-2,5-6,10H2
InChIKeyOOICFWJTWUCXQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine (CAS 1439900-23-8): A Structurally Differentiated Pyrimidine Building Block for Medicinal Chemistry Procurement


[2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine (CAS 1439900-23-8) is a 2,4-disubstituted pyrimidine derivative bearing a cyclopropylmethoxy ether at C2 and a primary aminomethyl group at C4, with molecular formula C₉H₁₃N₃O and MW 179.22 g/mol [1]. The compound is catalogued as a versatile small-molecule scaffold and is supplied as a research-grade building block by multiple vendors under purity specifications ranging from 97% to ≥98% (NLT) . Its structural pairing of a strained cycloalkyl ether with a nucleophilic amine handle makes it a candidate for amide coupling, reductive amination, and heterocycle elaboration in early-stage medicinal chemistry programs, particularly those targeting kinase and phosphodiesterase enzyme families where 2-alkoxy-pyrimidine motifs are recurrent pharmacophoric elements [2].

Why Generic Pyrimidine-Methanamine Analogs Cannot Replace [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine Without Quantitative Qualification


Although several compounds share the C₉H₁₃N₃O formula and a pyrimidine-methanamine core, they diverge in regioisomeric attachment, linker chemistry, and cycloalkyl topology—each of which alters computed lipophilicity, hydrogen-bonding capacity, rotatable bond count, and topological polar surface area (TPSA) in ways that preclude interchangeable use [1][2]. The 6-substituted regioisomer (CAS 1439902-41-6) places the ether group at a position electronically distinct from the methanamine-bearing C4, modifying the pKₐ environment and potential metal-chelation geometry relative to the 2-substituted target [3]. Replacement of the cyclopropylmethoxy linker with a directly attached cyclopropyl group (CAS 1339530-97-0) eliminates one hydrogen-bond acceptor and reduces TPSA from 61 Ų to 51.8 Ų, altering predicted permeability and solubility profiles [1][4]. The cyclobutoxy analog (CAS 1439900-22-7) exhibits a higher computed XLogP3 (0.3 vs. 0.1) and one fewer rotatable bond, affecting conformational sampling [5]. These differences, though computable, have not yet been calibrated against experimental biological data; therefore, any analog substitution must be accompanied by side-by-side assay validation rather than assumed functional equivalence.

Quantitative Differentiation Evidence for [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine Versus Closest Structural Analogs


Lipophilicity (XLogP3) and Predicted Permeability Differentiation vs. Cyclopropyl- and Cyclobutoxy-Linked Analogs

The target compound [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine exhibits a computed XLogP3-AA value of 0.1, placing it at the lower boundary of CNS drug-like space and indicating moderate lipophilicity [1]. In contrast, the directly attached cyclopropyl analog (2-cyclopropylpyrimidin-4-yl)methanamine (CAS 1339530-97-0) records XLogP3 of −0.3, a difference of +0.4 log units toward greater hydrophilicity [2]. The cyclobutoxy-substituted analog (6-cyclobutoxypyrimidin-4-yl)methanamine (CAS 1439900-22-7) records XLogP3 of 0.3, a difference of −0.2 log units toward greater lipophilicity [3]. Among the three, the target occupies an intermediate lipophilicity window that may balance aqueous solubility with passive membrane permeability differently than either comparator.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area (TPSA) Differentiation vs. Direct Cyclopropyl Analog

The target compound contains four hydrogen-bond acceptors (two pyrimidine nitrogens, one ether oxygen, one amine nitrogen) yielding a TPSA of 61 Ų [1]. The direct cyclopropyl analog (CAS 1339530-97-0), lacking the ether oxygen linker, possesses only three HBA and a TPSA of 51.8 Ų—a reduction of 9.2 Ų [2]. This difference places the target distinctly within the TPSA range associated with favourable oral absorption (commonly <140 Ų for good oral bioavailability, but with CNS penetration often requiring <76–90 Ų), while the comparator's lower TPSA may confer relatively higher blood-brain barrier penetrance [3].

Hydrogen bonding Membrane permeability Molecular recognition

Rotatable Bond Count and Conformational Flexibility vs. Cyclobutoxy and Direct Cyclopropyl Analogs

The target compound possesses four rotatable bonds (the cyclopropylmethoxy tether contributing two of these) [1]. The cyclobutoxy analog (CAS 1439900-22-7) has only three rotatable bonds, while the direct cyclopropyl analog (CAS 1339530-97-0) has two [2][3]. The higher rotatable bond count of the target imparts greater conformational sampling capacity but also a larger entropic penalty upon target binding, a trade-off that quantitatively affects ligand efficiency metrics in fragment-based and structure-based drug design [4].

Conformational entropy Ligand efficiency Molecular flexibility

Regioisomeric Positioning of the Cyclopropylmethoxy Group (2- vs. 6-Substitution): Electronic Environment Differentiation

The target compound positions the cyclopropylmethoxy group ortho to the methanamine-bearing C4 (2-substitution), whereas the regioisomer [6-(cyclopropylmethoxy)pyrimidin-4-yl]methanamine (CAS 1439902-41-6) places it para-like at C6 [1][2]. While computed global descriptors (XLogP3, TPSA, HBA/HBD) are identical for both isomers, the 2-substitution pattern places the electron-donating ether oxygen in direct conjugation with the C4 methanamine substituent via the pyrimidine π-system, altering the local electron density at N1 and C4 . In contrast, the 6-substituted isomer has the ether group distal to the methanamine, reducing through-conjugation effects. This regioisomeric distinction is documented in patent literature on PDE10 inhibitors, where 2-alkoxy-4-amino-pyrimidine and 6-alkoxy-4-amino-pyrimidine scaffolds display divergent SAR [3].

Regioisomerism Medicinal chemistry Structure-activity relationships

Purity Specification and Quality Certification Benchmarking vs. Available Analogs

The target compound is supplied by MolCore at a purity specification of NLT 98% (ISO-certified quality system) , by Leyan at 98% , and by Chemenu at 97% . For comparison, the 6-substituted regioisomer (CAS 1439902-41-6) is stocked by AKSci at a minimum purity of only 95% , while the cyclobutoxy analog (CAS 1439900-22-7) is similarly offered at 95% by AKSci . The higher certified purity floor (98% vs. 95%) for the target compound reduces the risk of confounding biological readouts from unidentified impurities—a 3% absolute purity delta that becomes critical at sub-micromolar screening concentrations where trace contaminants can dominate off-target signals.

Chemical purity Quality assurance Procurement specifications

Procurement-Relevant Application Scenarios for [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine Based on Quantitative Differentiation Evidence


Kinase Hinge-Binder Fragment Elaboration Requiring a 2-Alkoxy-Pyrimidine Vector

For medicinal chemistry programs targeting ATP-competitive kinase inhibitors, the 2-cyclopropylmethoxy substitution pattern of the target compound provides a distinct hydrogen-bonding geometry relative to 6-substituted regioisomers, as evidenced by differential SAR observed in PDE10 inhibitor patents [1]. The primary amine at C4 serves as a synthetic handle for amide coupling or reductive amination to install kinase hinge-binding motifs. The intermediate XLogP3 of 0.1 and TPSA of 61 Ų [2] position this scaffold favourably for oral kinase inhibitor space, where excessive lipophilicity (XLogP3 >3) is a known liability for promiscuity and metabolic instability [3]. Researchers should select the 2-substituted target over the 6-substituted isomer when the pharmacophore model requires the ether oxygen to engage the hinge region via a specific vector angle.

CNS Drug Discovery Programs Requiring Balanced Permeability and Solubility

The target compound's TPSA of 61 Ų occupies the upper range of the CNS drug-like window (typically <76–90 Ų for passive BBB penetration), while the direct cyclopropyl analog's TPSA of 51.8 Ų [1] may be overly permissive for CNS entry, increasing the risk of off-target CNS effects if peripheral selectivity is desired. Conversely, the higher TPSA and additional HBA of the target may reduce P-glycoprotein efflux susceptibility relative to more lipophilic analogs [2]. Procurement of the target compound is indicated when a program seeks to calibrate CNS exposure via incremental TPSA and HBA modulation rather than binary CNS+/CNS− selection. However, users should note that experimental BBB permeability data for this specific compound are not yet published, and these predictions are based on computed descriptors requiring experimental validation.

Fragment-Based Drug Discovery (FBDD) Requiring a Conformationally Flexible 4-Aminomethyl-Pyrimidine Core

With four rotatable bonds [1], the target compound offers greater conformational sampling than the cyclobutoxy analog (3 rotatable bonds) and the direct cyclopropyl analog (2 rotatable bonds) [2]. In FBDD campaigns, this flexibility may be advantageous for identifying novel binding poses via induced-fit mechanisms, though it incurs a higher entropic penalty upon binding that must be offset by enthalpic gains [3]. The NLT 98% purity specification ensures that fragment screens are not confounded by impurity-driven false positives, a critical requirement when screening at high fragment concentrations (typically 0.5–2 mM). The cyclopropylmethoxy group itself is a recognised privileged fragment in PDE10 and kinase inhibitor chemical space [4], providing a rational starting point for fragment growing.

Agrochemical Intermediate Development Leveraging Pyrimidine Ether Herbicide Scaffolds

Substituted pyrimidinyl ethers bearing cyclopropylmethoxy groups have been disclosed as herbicidal agents targeting plant-specific enzymes such as acetolactate synthase (ALS) [1]. The target compound's 2-cyclopropylmethoxy-4-aminomethyl pyrimidine architecture maps onto the general formula of patented herbicidal pyrimidine derivatives [2], where the aminomethyl group can be further functionalised to modulate physicochemical properties and target engagement. The cyclopropyl ring imparts metabolic stability relative to linear alkyl ethers, a desirable trait for agrochemical field persistence [3]. For agrochemical discovery groups, the target compound offers a differentiated entry point compared to the 6-substituted regioisomer, which may exhibit altered ALS binding kinetics due to the repositioned ether substituent.

Quote Request

Request a Quote for [2-(Cyclopropylmethoxy)pyrimidin-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.